molecular formula C12H24N2O3 B14790031 tert-Butyl N-{[cis-3-hydroxy-4-methylpiperidin-4-yl]methyl}carbamate

tert-Butyl N-{[cis-3-hydroxy-4-methylpiperidin-4-yl]methyl}carbamate

Cat. No.: B14790031
M. Wt: 244.33 g/mol
InChI Key: OPTIBJJXZAOPNL-ACGXKRRESA-N
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Description

tert-Butyl N-{[cis-3-hydroxy-4-methylpiperidin-4-yl]methyl}carbamate is a chemical compound with the molecular formula C11H22N2O2. It is known for its applications in various fields, including chemistry, biology, medicine, and industry. The compound is characterized by its stability and reactivity, making it a valuable intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl N-{[cis-3-hydroxy-4-methylpiperidin-4-yl]methyl}carbamate typically involves the reaction of tert-butyl carbamate with a suitable piperidine derivative. One common method includes the use of tert-butyl carbamate and 4-methylpiperidine in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an inert atmosphere, typically under nitrogen or argon, to prevent oxidation .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The reaction mixture is often subjected to purification steps such as recrystallization or chromatography to obtain the desired compound in high yield and purity .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-{[cis-3-hydroxy-4-methylpiperidin-4-yl]methyl}carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

tert-Butyl N-{[cis-3-hydroxy-4-methylpiperidin-4-yl]methyl}carbamate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme inhibitors and receptor ligands.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of tert-Butyl N-{[cis-3-hydroxy-4-methylpiperidin-4-yl]methyl}carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl N-{[cis-3-hydroxy-4-methylpiperidin-4-yl]methyl}carbamate is unique due to its specific structural features, including the cis-3-hydroxy-4-methylpiperidin-4-yl moiety. This structural uniqueness imparts distinct reactivity and biological activity, making it valuable for specialized applications in research and industry .

Properties

Molecular Formula

C12H24N2O3

Molecular Weight

244.33 g/mol

IUPAC Name

tert-butyl N-[[(4S)-3-hydroxy-4-methylpiperidin-4-yl]methyl]carbamate

InChI

InChI=1S/C12H24N2O3/c1-11(2,3)17-10(16)14-8-12(4)5-6-13-7-9(12)15/h9,13,15H,5-8H2,1-4H3,(H,14,16)/t9?,12-/m0/s1

InChI Key

OPTIBJJXZAOPNL-ACGXKRRESA-N

Isomeric SMILES

C[C@]1(CCNCC1O)CNC(=O)OC(C)(C)C

Canonical SMILES

CC1(CCNCC1O)CNC(=O)OC(C)(C)C

Origin of Product

United States

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